molecular formula C12H10N2O2S B1471735 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol CAS No. 1225715-97-8

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol

Cat. No. B1471735
CAS RN: 1225715-97-8
M. Wt: 246.29 g/mol
InChI Key: MXLHPHGJZRIPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol” seems to be a complex organic molecule. Compounds containing the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl moiety have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . They have also been mentioned as useful immunomodulators .

Scientific Research Applications

Antimicrobial and Anticancer Activities

The scientific investigation into compounds structurally related to 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol has revealed a broad spectrum of bioactivities, including antimicrobial and anticancer properties. These research efforts have synthesized various heterocyclic compounds, showcasing the potential pharmacological applications of these molecules.

  • Antimicrobial Properties

    A study highlighted the synthesis of new heterocyclic compounds starting from isonicotinic acid hydrazide, leading to the creation of compounds with significant antimicrobial activities. The antimicrobial activity study revealed good to moderate activity across the synthesized compounds, indicating their potential as therapeutic agents against microbial infections (Bayrak et al., 2009).

  • Anticancer Activities

    Another research direction involves the synthesis of novel heterocyclic compounds utilizing thiophene incorporated thioureido substituent as precursors. The synthesized compounds displayed potent activity against colon HCT-116 human cancer cell lines, suggesting their utility in cancer therapy (Abdel-Motaal et al., 2020). Additionally, novel fluoro-substituted benzo[b]pyran compounds demonstrated anti-lung cancer activity at low concentrations compared to reference drugs, indicating a promising avenue for lung cancer treatment (Hammam et al., 2005).

Enzyme Inhibition for Therapeutic Applications

  • Monoamine Oxidase Inhibition: Research into the synthesis and biological evaluation of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides and related compounds has shown selective inhibition of monoamine oxidase A and B. This enzyme inhibition is crucial for developing treatments for neurological disorders, such as depression and Parkinson's disease (Ahmad et al., 2019).

Novel Synthetic Routes and Chemical Transformations

  • Innovative Synthetic Methods: The development of novel synthetic methodologies for heterocyclic compounds, such as imidazo[2,1-b][1,3]thiazines, has been reported. These methods pave the way for the creation of compounds with potential anti-inflammatory and pharmacological properties, demonstrating the versatility and broad application spectrum of these chemical frameworks (Saliyeva et al., 2021).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c17-12-4-2-9(13-14-12)8-1-3-10-11(7-8)16-6-5-15-10/h1-4,7H,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLHPHGJZRIPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
Reactant of Route 2
Reactant of Route 2
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
Reactant of Route 3
Reactant of Route 3
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
Reactant of Route 4
Reactant of Route 4
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
Reactant of Route 5
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
Reactant of Route 6
Reactant of Route 6
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.